4-Hydroxypiperidine-2,2,3,3,4,5,5,6,6-d9
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Overview
Description
Piperidin-4-ol-d9 is a deuterated derivative of Piperidin-4-ol, where nine hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. Deuterium labeling is a common technique in various fields of research, including drug development and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidin-4-ol-d9 typically involves the deuteration of Piperidin-4-ol. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon. The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration .
Industrial Production Methods: Industrial production of Piperidin-4-ol-d9 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity and yield of the product are critical factors, and advanced purification techniques, such as distillation and chromatography, are employed to obtain high-purity Piperidin-4-ol-d9 .
Chemical Reactions Analysis
Types of Reactions: Piperidin-4-ol-d9 undergoes various chemical reactions, including:
Oxidation: Conversion to piperidin-4-one-d9 using oxidizing agents like potassium permanganate.
Reduction: Reduction to piperidin-4-amine-d9 using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Piperidin-4-one-d9.
Reduction: Piperidin-4-amine-d9.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Piperidin-4-ol-d9 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of piperidine derivatives in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of high-purity chemicals and as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of Piperidin-4-ol-d9 is primarily related to its role as a labeled compound in research. The deuterium atoms in Piperidin-4-ol-d9 provide a distinct spectroscopic signature, allowing researchers to track the compound in various chemical and biological processes. This labeling helps in understanding the molecular targets and pathways involved in the metabolism and action of piperidine derivatives .
Comparison with Similar Compounds
Piperidin-4-ol: The non-deuterated form of Piperidin-4-ol-d9.
Piperidin-4-one: An oxidized derivative of Piperidin-4-ol.
Piperidin-4-amine: A reduced derivative of Piperidin-4-ol
Uniqueness: Piperidin-4-ol-d9 is unique due to its deuterium labeling, which provides enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in research applications where precise tracking and analysis of molecular interactions are required .
Properties
Molecular Formula |
C5H11NO |
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Molecular Weight |
110.20 g/mol |
IUPAC Name |
2,2,3,3,4,5,5,6,6-nonadeuteriopiperidin-4-ol |
InChI |
InChI=1S/C5H11NO/c7-5-1-3-6-4-2-5/h5-7H,1-4H2/i1D2,2D2,3D2,4D2,5D |
InChI Key |
HDOWRFHMPULYOA-UHUJFCCWSA-N |
Isomeric SMILES |
[2H]C1(C(NC(C(C1([2H])O)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CNCCC1O |
Origin of Product |
United States |
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